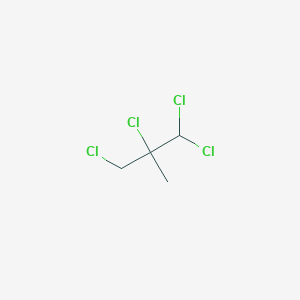

Propane, 1,1,2,3-tetrachloro-2-methyl-

Description

Contextualization within Halogenated Organic Chemistry Research

The study of halogenated organic compounds is a significant subfield of organic chemistry, driven by their broad spectrum of applications and environmental relevance. chromatographyonline.comscience.gov Research in this area encompasses the synthesis of novel halogenated molecules, the investigation of their chemical and physical properties, and the development of analytical methods for their detection and quantification. nih.gov A major focus of contemporary research is understanding the environmental distribution, persistence, and bioaccumulation of these compounds. nih.govnih.gov Halogenated organic compounds are utilized as flame retardants, refrigerants, propellants, solvents, and intermediates in chemical synthesis. rsc.org The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties, including its boiling point, density, and reactivity.

Academic Significance of Polychlorinated Alkanes

Polychlorinated alkanes (PCAs), also known as chlorinated paraffins, are a complex group of chlorinated hydrocarbons that have been in industrial use since the 1930s. diva-portal.org They are generally categorized based on their carbon chain length: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C18-30). nih.gov The academic significance of PCAs stems from their high production volumes and their detection in various environmental compartments, including air, water, sediment, and biota. nih.govnih.gov

The complexity of commercial PCA mixtures, which can contain thousands of isomers and congeners, presents a significant analytical challenge, driving the development of advanced analytical techniques. nih.gov Furthermore, the environmental persistence and potential for long-range transport of some PCAs have made them a subject of international concern and regulation. researchgate.net Research into the environmental chemistry of PCAs aims to elucidate their transformation pathways, degradation rates, and potential for bioaccumulation in food webs. nih.gov

Research Trajectories for Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-

Specific research on Propane, 1,1,2,3-tetrachloro-2-methyl- is limited in publicly available scientific literature. However, based on the broader context of polychlorinated alkanes, potential research trajectories for this compound can be inferred. These would likely include:

Synthesis and Characterization: Development of efficient and selective synthetic routes to produce high-purity Propane, 1,1,2,3-tetrachloro-2-methyl-. This would be followed by comprehensive characterization of its physical and chemical properties.

Applications as a Chemical Intermediate: Given that similar chlorinated propanes are used as intermediates in the synthesis of other chemicals, research could explore the potential of Propane, 1,1,2,3-tetrachloro-2-methyl- as a building block for more complex molecules. google.com

Environmental Fate and Transport: Studies to determine the persistence of Propane, 1,1,2,3-tetrachloro-2-methyl- in various environmental matrices, its potential for atmospheric transport, and its partitioning behavior between air, water, and soil.

Toxicological and Bioaccumulation Studies: Assessment of the potential for this compound to bioaccumulate in organisms and its toxicological effects on various species.

Chemical and Physical Properties of Propane, 1,1,2,3-tetrachloro-2-methyl-

| Property | Value |

| Molecular Formula | C4H6Cl4 |

| Molecular Weight | 195.90 g/mol |

| CAS Number | 18963-01-4 |

| IUPAC Name | 1,1,2,3-tetrachloro-2-methylpropane |

Structure

3D Structure

Properties

CAS No. |

18963-01-4 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

1,1,2,3-tetrachloro-2-methylpropane |

InChI |

InChI=1S/C4H6Cl4/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |

InChI Key |

WAURADWXPYHJJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)(C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propane, 1,1,2,3 Tetrachloro 2 Methyl

Direct Halogenation Approaches for Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-

Direct halogenation involves the reaction of an alkane precursor, such as 2-methylpropane, with chlorine, typically under conditions that promote free-radical reactions. wikipedia.orgmasterorganicchemistry.com This method is often used in industrial settings for the synthesis of chlorinated methanes and other simple haloalkanes. wikipedia.orgbyjus.com

The direct chlorination of an alkane like 2-methylpropane proceeds via a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. wikipedia.orgmissouri.edu

Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, usually in the form of ultraviolet (UV) light or heat. missouri.eduwou.edu

Propagation: A chlorine radical then abstracts a hydrogen atom from the 2-methylpropane molecule, forming a tertiary or primary alkyl radical and hydrogen chloride (HCl). libretexts.org This newly formed alkyl radical reacts with another Cl₂ molecule to yield a monochlorinated product and another chlorine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The chain reaction ceases when two radicals combine. This can involve the coupling of two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals. libretexts.org

A significant challenge in direct chlorination is the potential for over-chlorination, leading to a mixture of di-, tri-, and tetrachlorinated products, which can complicate the isolation of the desired compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org

While direct chlorination is often initiated by UV light or heat, certain catalysts can influence the reaction. For instance, the chlorination of unsaturated precursors like isobutylene (B52900) can be guided by specific reaction conditions. acs.org Research has also explored the use of solvents to control selectivity. Aromatic solvents can form π-complexes with chlorine atoms, creating a less reactive and therefore more selective chlorinating agent. researchgate.net Furthermore, the synthesis of other polychlorinated alkanes has been achieved using sulfuryl chloride (SO₂Cl₂) in the presence of UV light, a method that provides a more convenient source of chlorine radicals for laboratory-scale synthesis. researchgate.net

Regioselectivity in free-radical chlorination is notoriously difficult to control. wikipedia.org The reactivity of hydrogen atoms on an alkane follows the order: tertiary > secondary > primary. wou.edulibretexts.org For a starting material like 2-methylpropane, there is one tertiary hydrogen and nine primary hydrogens. pearson.com

The stability of the resulting free radical dictates the major product, with the more stable tertiary radical being favored. youtube.com Consequently, the light-induced chlorination of 2-methylpropane predominantly yields 2-chloro-2-methylpropane (B56623) (the tertiary substitution product) over 1-chloro-2-methylpropane (B167039) (the primary substitution product). libretexts.orglibretexts.org One study reported a product distribution of 65% 2-chloro-2-methylpropane and 35% 1-chloro-2-methylpropane. libretexts.org Another study found a distribution of 36% of the tertiary chloride and 64% of the primary chloride, illustrating the influence of reaction conditions on the outcome. pearson.com Achieving the specific isomer Propane, 1,1,2,3-tetrachloro-2-methyl- through direct chlorination would be exceptionally challenging due to the statistical nature of radical reactions and the multiple reactive sites available after the initial chlorination steps.

| Product | Type of Hydrogen Substituted | Number of Hydrogens | Observed Yield (Example 1) libretexts.org | Observed Yield (Example 2) pearson.com |

|---|---|---|---|---|

| 2-chloro-2-methylpropane | Tertiary | 1 | 65% | 36% |

| 1-chloro-2-methylpropane | Primary | 9 | 35% | 64% |

Multi-Step Synthetic Routes to Propane, 1,1,2,3-tetrachloro-2-methyl-

Multi-step synthesis offers a more controlled, albeit more complex, pathway to specific polychlorinated alkanes by building the molecule through a sequence of reactions involving functional group interconversions. libretexts.org

A plausible multi-step route could begin with an unsaturated precursor like isobutylene (2-methylpropene). The reaction of isobutylene with chlorine is known to produce a variety of chlorinated products, depending on the conditions. At low temperatures (0°C), the reaction with excess isobutylene yields methallyl chloride (3-chloro-2-methyl-1-propene) as the major product. acs.org However, analysis of the byproducts from technical isobutylene chlorination reveals the formation of various di- and trichloro derivatives, including 1,2-dichloro-2-methylpropane (B1581248) and 1,2,3-trichloro-2-methylpropane. chempap.org

Further chlorination of these intermediates could theoretically lead to the desired tetrachlorinated product. For example, a patent describes the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride, under UV light, to prepare 1,1,2-trichloro-2-methyl-propane with high selectivity. google.com Subsequent, controlled chlorination of this trichlorinated intermediate at the remaining primary carbon could potentially yield Propane, 1,1,2,3-tetrachloro-2-methyl-.

Functional group interconversion (FGI) is a cornerstone of multi-step organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com This strategy can be employed to introduce chlorine atoms onto a propane skeleton with greater precision than direct halogenation.

An alternative synthetic pathway could involve starting with an alcohol, such as isobutanol. Alcohols can be converted to alkyl chlorides using a variety of reagents. sinica.edu.tw Common methods include reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride. fiveable.mesinica.edu.tw By starting with a selectively hydroxylated or otherwise functionalized propane derivative, chlorine atoms can be introduced in a stepwise manner. For instance, an alcohol could be converted to an alkyl chloride, followed by further functionalization and subsequent conversion of another group to a chloride, gradually building up the desired substitution pattern. ub.edu This approach, while often longer, provides significantly more control over the final molecular architecture.

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl chloride | SOCl₂ | Often with a base like pyridine |

| Phosphorus trichloride | PCl₃ | - |

| Phosphorus pentachloride | PCl₅ | - |

| Hydrochloric acid / Zinc chloride | HCl / ZnCl₂ | Lucas Reagent, for primary/secondary alcohols |

| Appel Reaction | PPh₃ / CCl₄ | Triphenylphosphine and carbon tetrachloride |

Emerging Synthetic Techniques for Propane, 1,1,2,3-tetrachloro-2-methyl-

The quest for greener, more selective, and efficient chemical syntheses has led to the investigation of novel methodologies. For the preparation of Propane, 1,1,2,3-tetrachloro-2-methyl-, electrochemical and photochemical techniques represent promising avenues, offering alternatives to conventional, often less specific, halogenation reactions.

Electrochemical Synthesis Pathways

The core of this approach would involve the anodic oxidation of a suitable precursor in the presence of a chloride ion source. The anode acts as an electron sink, facilitating the formation of reactive chlorine species that can then react with the organic substrate. A potential precursor for this synthesis could be a less-chlorinated 2-methylpropane derivative.

Hypothetical Electrochemical Chlorination:

A hypothetical electrochemical cell for this synthesis would consist of an anode (e.g., platinum, graphite), a cathode, and an electrolyte containing the organic substrate and a chloride salt (e.g., lithium chloride, tetraalkylammonium chloride) in a suitable solvent.

| Component | Function | Potential Materials |

| Anode | Site of oxidation (Cl⁻ → Cl•) | Platinum, Graphite, Boron-Doped Diamond |

| Cathode | Site of reduction | Platinum, Stainless Steel |

| Electrolyte | Provides conductivity and Cl⁻ source | LiCl, R₄N⁺Cl⁻ in CH₃CN or CH₂Cl₂ |

| Substrate | Starting organic molecule | 2-methylpropane or a chlorinated derivative |

The reaction would proceed through the electrochemical generation of chlorine radicals at the anode, which would then initiate a free-radical chain reaction with the 2-methylpropane derivative. Controlling the reaction potential and current density would be crucial to influence the selectivity of the chlorination and favor the formation of the desired tetrachlorinated product. However, as with photochemical chlorination, achieving high selectivity for a single isomer remains a significant challenge due to the statistical nature of radical reactions and the varying reactivity of different C-H bonds. Current research in electrochemical halogenation is largely focused on the dehalogenation of pollutants rather than the specific synthesis of polychlorinated alkanes.

Photochemical Synthetic Strategies

Photochemical synthesis utilizes light energy to initiate chemical reactions. Photochlorination, in particular, is a well-established method for the halogenation of alkanes and proceeds via a free-radical mechanism. While this method often yields a mixture of products, it has been explored for the synthesis of polychlorinated derivatives of 2-methylpropane.

A foundational study in this area involved the liquid-phase photochemical chlorination of 2-chloro-2-methylpropane. This research demonstrated the stepwise chlorination of the starting material, leading to the formation of various polychlorinated products, including Propane, 1,1,2,3-tetrachloro-2-methyl-. The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light.

Reaction Scheme: The process involves a series of propagation steps where chlorine radicals abstract hydrogen atoms from the chlorinated alkane, creating an alkyl radical. This radical then reacts with another chlorine molecule to form the more highly chlorinated product and a new chlorine radical, continuing the chain reaction.

The formation of Propane, 1,1,2,3-tetrachloro-2-methyl- would likely proceed through the chlorination of intermediate trichloro-2-methylpropanes. The distribution of the final products is dependent on the relative reactivity of the different C-H bonds in the precursor molecules and the statistical probability of attack at each position.

Potential Precursors and Products in Photochlorination:

| Starting Material | Potential Intermediates | Target Product |

| 2-methylpropane | 1-chloro-2-methylpropane, 2-chloro-2-methylpropane | Propane, 1,1,2,3-tetrachloro-2-methyl- |

| 1-chloro-2-methylpropane | Dichloro-2-methylpropane isomers | Propane, 1,1,2,3-tetrachloro-2-methyl- |

| 2-chloro-2-methylpropane | Dichloro-2-methylpropane isomers | Propane, 1,1,2,3-tetrachloro-2-methyl- |

While photochemical chlorination can produce the target compound, controlling the reaction to achieve a high yield of a single isomer is inherently difficult. The process typically results in a complex mixture of isomers and requires subsequent separation and purification steps. Further research into selective catalysts or reaction conditions could potentially improve the specificity of this photochemical approach.

Molecular Structure and Stereochemical Investigations of Propane, 1,1,2,3 Tetrachloro 2 Methyl

Conformational Analysis and Isomerism

The presence of a methyl group and four chlorine atoms on a propane (B168953) backbone leads to significant conformational complexity in Propane, 1,1,2,3-tetrachloro-2-methyl-. The rotation around the C1-C2 and C2-C3 bonds gives rise to various staggered and eclipsed conformations, each with a distinct energy level. The stability of these conformers is influenced by a combination of steric hindrance between the bulky chlorine atoms and the methyl group, as well as electrostatic interactions between the polar C-Cl bonds.

The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to the possibility of multiple stereoisomers. The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. In this case, with two chiral centers, a maximum of four stereoisomers (two pairs of enantiomers) could exist. However, the actual number of distinct isomers may be influenced by the potential for meso compounds if a plane of symmetry is present in any of the conformations, though this is unlikely given the substitution pattern.

The relative energies of the different rotational isomers (rotamers) can be studied using computational chemistry methods. Such analyses would typically reveal the most stable conformations, which are likely to be those that minimize steric repulsion between the large chlorine atoms and the methyl group. Experimental studies on related molecules, such as 1-chloro-2-methylpropane (B167039) and 1-bromo-2-methylpropane, have utilized techniques like ultrasonic spectroscopy to investigate the conformational equilibria between rotational isomers in solution. rsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of distinct proton environments and their connectivity. The chemical shifts of the protons will be significantly influenced by the electronegativity of the neighboring chlorine atoms, causing a downfield shift. rsc.org Protons on carbons bearing chlorine atoms will resonate at a lower field compared to those on the methyl group. Spin-spin coupling between non-equivalent protons on adjacent carbon atoms will result in complex splitting patterns, which can be analyzed using the n+1 rule to deduce the number of neighboring protons. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms will be affected by the attached chlorine atoms, with carbons bonded to chlorine appearing at a lower field. ntnu.no The prediction of ¹³C NMR spectra for halogenated compounds can be aided by density functional theory (DFT) calculations, which have shown good correlation with experimental data for similar molecules. acs.org

Predicted NMR Data (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Splitting Pattern (¹H NMR) |

|---|---|---|---|

| CH₃ | ~1.5 - 2.0 | ~20 - 30 | Singlet or Doublet |

| CHCl (on C3) | ~4.0 - 5.0 | ~60 - 70 | Doublet or Doublet of Doublets |

| CH₂Cl (on C1) | ~3.5 - 4.5 | ~50 - 60 | Multiplet |

| C(Cl)CH₃ (on C2) | - | ~70 - 80 | - |

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique "fingerprint" for a molecule based on its vibrational modes. For Propane, 1,1,2,3-tetrachloro-2-methyl-, the IR and Raman spectra would be characterized by absorption bands corresponding to:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations: Occurring at lower frequencies, these include scissoring, rocking, wagging, and twisting modes. libretexts.org

C-C stretching vibrations: Found in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretching vibrations: These are typically strong in the IR spectrum and appear in the 600-800 cm⁻¹ region. The exact frequency will depend on the substitution pattern and the conformation of the molecule.

The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. For C4H6Cl4 (N=14), this would result in 36 vibrational modes. Not all of these modes will be active in both IR and Raman spectroscopy, and some may be degenerate. The combination of IR and Raman data can provide a more complete picture of the molecule's vibrational framework.

Mass Spectrometry (MS) Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Propane, 1,1,2,3-tetrachloro-2-methyl-, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment ions will appear as a characteristic pattern of isotopic peaks. docbrown.info

The fragmentation of the molecular ion upon electron ionization would likely involve the cleavage of C-C and C-Cl bonds. The stability of the resulting carbocations and radicals will govern the observed fragmentation pattern. chemguide.co.uk Common fragmentation pathways for polychlorinated alkanes include the loss of a chlorine atom (M-Cl)⁺ and the loss of HCl (M-HCl)⁺. nih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Expected Key Fragment Ions (Theoretical)

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| [M]⁺ | [C₄H₆Cl₄]⁺ | Molecular ion with isotopic pattern |

| [M-Cl]⁺ | [C₄H₆Cl₃]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺ | [C₄H₅Cl₃]⁺ | Loss of hydrogen chloride |

| Various smaller fragments | e.g., [C₃H₅Cl₂]⁺, [C₂H₃Cl]⁺ | Resulting from C-C bond cleavages |

X-ray Crystallographic Analysis of Crystalline Forms

Should Propane, 1,1,2,3-tetrachloro-2-methyl- be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. wikipedia.org This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, providing unambiguous evidence for the preferred conformation in the solid state. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as halogen bonding. manchester.ac.ukacs.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic region on an adjacent molecule, and it plays a significant role in the crystal engineering of halogenated organic compounds. acs.org While no specific crystallographic data for this compound has been reported, the general principles of organic crystal packing would apply.

Chiral Properties and Enantioselective Synthesis Considerations

As previously mentioned, the presence of two chiral centers in Propane, 1,1,2,3-tetrachloro-2-methyl- endows it with chiral properties. This means that the molecule is non-superimposable on its mirror image, and it can exist as a pair of enantiomers. These enantiomers will have identical physical properties, such as boiling point and density, but will differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules.

The synthesis of a single enantiomer of this compound would require an enantioselective synthesis strategy. Such strategies often involve the use of chiral catalysts or chiral starting materials to control the stereochemical outcome of a reaction. For polychlorinated hydrocarbons, enantiocontrolled synthesis has been achieved through methods such as the nucleophilic multiple chlorination of chiral epoxides. nih.gov The development of a specific enantioselective synthesis for Propane, 1,1,2,3-tetrachloro-2-methyl- would be a challenging but important goal for studying the distinct biological activities that its individual enantiomers might possess.

Information regarding "Propane, 1,1,2,3-tetrachloro-2-methyl-" is currently unavailable in scientific literature.

Following a comprehensive search of scientific databases and literature, it has been determined that there is a lack of specific published research on the chemical reactivity and mechanistic studies of the compound Propane, 1,1,2,3-tetrachloro-2-methyl- (CAS No. 18963-01-4).

The detailed outline provided, which includes specific subsections on nucleophilic and electrophilic substitution, dehydrochlorination pathways, kinetic studies, and redox chemistry, requires in-depth experimental or computational data that does not appear to be available for this particular molecule. While general principles of haloalkane reactivity are well-established, applying these to "Propane, 1,1,2,3-tetrachloro-2-methyl-" without specific studies would be speculative and would not meet the required standards of scientific accuracy and source-based information.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables as the foundational scientific studies on this compound have not been published or are not publicly accessible.

Chemical Reactivity and Mechanistic Studies of Propane, 1,1,2,3 Tetrachloro 2 Methyl

Redox Chemistry

Oxidative Transformations

There is no available scientific literature detailing the oxidative transformations of Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-.

Reductive Transformations

Specific studies on the reductive transformations of Propane, 1,1,2,3-tetrachloro-2-methyl- have not been found in the course of the literature search.

Radical-Mediated Reactions

While the free-radical chlorination of alkanes is a well-understood process, specific studies detailing the radical-mediated reactions of Propane, 1,1,2,3-tetrachloro-2-methyl- are not available. General principles suggest that it could be formed through the free-radical chlorination of isobutane, which yields a mixture of chlorinated products. chegg.combrainly.comaskfilo.comstackexchange.com However, the specific mechanisms and product distributions for the formation and subsequent reactions of Propane, 1,1,2,3-tetrachloro-2-methyl- are not documented.

Free Radical Chain Reactions

Information specifically describing the involvement of Propane, 1,1,2,3-tetrachloro-2-methyl- in free radical chain reactions is not available.

Initiation and Propagation Mechanisms

Detailed initiation and propagation mechanisms for reactions involving Propane, 1,1,2,3-tetrachloro-2-methyl- have not been reported in the scientific literature.

Theoretical and Computational Chemistry Studies of Propane, 1,1,2,3 Tetrachloro 2 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons. nih.gov These methods solve approximations of the Schrödinger equation to provide information on molecular orbitals, charge distributions, and other electronic properties. mpg.de

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mpg.de It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems, including halogenated hydrocarbons. rsc.orgnih.gov

For Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-, DFT calculations could be employed to determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. nih.gov The HOMO-LUMO gap can indicate the chemical stability of the compound. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to nucleophilic or electrophilic attack. mdpi.com Studies on other chlorinated compounds have shown a correlation between molecular properties calculated by DFT and their reactivity and toxicity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Chlorinated Propane (Note: This data is hypothetical and serves to illustrate the output of DFT calculations.)

| Property | Calculated Value | Significance |

| HOMO Energy | -11.5 eV | Energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |

DFT is also a powerful tool for predicting vibrational spectra (infrared and Raman). nih.gov By calculating the vibrational frequencies, a theoretical spectrum can be generated, which can aid in the interpretation of experimental spectroscopic data and the identification of the compound. nih.gov

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate molecular properties. semanticscholar.orgresearchgate.net

For Propane, 1,1,2,3-tetrachloro-2-methyl-, ab initio calculations could be used to obtain a precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are also used to determine thermodynamic properties such as the enthalpy of formation and Gibbs free energy. nih.gov Studies on other halogenated molecules have utilized ab initio methods to investigate properties like polarizability and the nature of halogen bonding. researchgate.netresearchgate.net While computationally more demanding than DFT, methods like coupled-cluster theory can offer "gold standard" accuracy for energies and molecular properties.

Table 2: Representative Ab Initio Calculated Geometrical Parameters for a Chlorinated Alkane (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | C-C Bond Lengths (Å) | C-Cl Bond Lengths (Å) | C-H Bond Lengths (Å) |

| Value | 1.53 - 1.55 | 1.77 - 1.79 | 1.09 - 1.10 |

Molecular Dynamics Simulations for Conformational Landscapes

Propane, 1,1,2,3-tetrachloro-2-methyl- possesses several single bonds around which rotation can occur, leading to a variety of different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org

By simulating the motion of the atoms in Propane, 1,1,2,3-tetrachloro-2-methyl-, an MD trajectory can be generated. Analysis of this trajectory allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. For instance, MD simulations have been used to investigate the conformational dynamics of enzymes that interact with haloalkanes. nih.govnih.govrug.nlrug.nl

Table 3: Example of Conformational Analysis Results from MD Simulations (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle(s) |

| A | 0.0 | 65 | C1-C2-C3-Cl |

| B | 1.2 | 25 | C1-C2-C3-Cl |

| C | 2.5 | 10 | C1-C2-C3-Cl |

Computational Mechanistic Investigations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org For Propane, 1,1,2,3-tetrachloro-2-methyl-, these methods can be used to study its potential degradation pathways or its involvement in other chemical transformations.

Transition State Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. figshare.com Computational methods can be used to locate transition state structures on the potential energy surface. wikipedia.org

For a potential reaction involving Propane, 1,1,2,3-tetrachloro-2-methyl-, such as dehydrochlorination, computational chemists can model the breaking and forming of bonds and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. mdpi.com Studies on the reactions of H atoms with chlorinated alkanes have successfully used computational methods to calculate rate constants. figshare.comfigshare.com

Environmental Degradation Pathways of Propane, 1,1,2,3 Tetrachloro 2 Methyl

Thermal Decomposition Mechanisms

Pyrolytic Pathways and Kinetics

No information is available in the reviewed literature concerning the pyrolytic pathways or the kinetics of the thermal decomposition of Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-.

Identification of Thermal Decomposition Products

There are no studies that identify the specific thermal decomposition products of Propane, 1,1,2,3-tetrachloro-2-methyl-.

Radical Channel Contributions in Pyrolysis

Research detailing the contribution of radical channels in the pyrolysis of Propane, 1,1,2,3-tetrachloro-2-methyl- has not been found.

Biotic Degradation Pathways and Mechanisms

Aerobic Biodegradation Processes

No data has been found regarding the aerobic biodegradation of Propane, 1,1,2,3-tetrachloro-2-methyl- by microorganisms.

Anaerobic Biodegradation Processes

There is no available information on the anaerobic biodegradation pathways or mechanisms for Propane, 1,1,2,3-tetrachloro-2-methyl-.

Enzymatic Transformations of Chlorinated Alkanes

The environmental fate of chlorinated alkanes is a significant area of research due to their persistence and potential toxicity. While specific enzymatic degradation pathways for Propane, 1,1,2,3-tetrachloro-2-methyl- have not been documented in scientific literature, an understanding of the enzymatic transformations of other chlorinated alkanes can provide insights into its potential biodegradation. The key enzymes involved in the breakdown of these compounds are broadly categorized as dehalogenases and oxygenases.

The structure of a chlorinated alkane, including the number and position of chlorine atoms, as well as the presence of branching, significantly influences its susceptibility to enzymatic attack. Generally, highly chlorinated and branched structures exhibit greater resistance to degradation.

Haloalkane dehalogenases (HLDs) are a class of hydrolytic enzymes that cleave the carbon-halogen bond in a variety of halogenated aliphatic compounds, yielding an alcohol, a halide ion, and a proton. muni.cznih.gov These enzymes are found in various microorganisms and play a crucial role in the detoxification of halogenated pollutants. The reaction mechanism is a two-step process initiated by a nucleophilic attack from an aspartate residue in the enzyme's active site on the carbon atom of the substrate, which leads to the formation of a covalent alkyl-enzyme intermediate. asm.org This intermediate is subsequently hydrolyzed by a water molecule activated by a catalytic base, typically a histidine residue. asm.org

The substrate specificity of HLDs varies among different enzymes. nih.gov Some HLDs exhibit broad substrate ranges, while others are more specific. Factors such as the size of the active site and the properties of the access tunnels influence which molecules can be accommodated and transformed. nih.gov For instance, some HLDs prefer brominated and iodinated compounds over chlorinated ones. muni.cz The rate of carbon-halogen bond cleavage is also dependent on the halogen present, with C-Br bonds being cleaved more readily than C-Cl bonds. nih.gov

The presence of multiple chlorine atoms and branching, as seen in Propane, 1,1,2,3-tetrachloro-2-methyl- , can hinder the activity of HLDs. Vicinal chlorination (chlorine atoms on adjacent carbons) has been shown to have a dramatic negative impact on degradation by some dehalogenases. nih.gov

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of heme-containing enzymes that catalyze the oxidation of a wide variety of organic compounds, including chlorinated alkanes. nih.govyoutube.com In aerobic metabolism, P450s typically introduce an oxygen atom into the substrate, often resulting in hydroxylation. nih.gov This initial oxidation can make the chlorinated alkane more susceptible to further degradation.

The mechanism of P450-mediated oxidation of chlorinated alkanes can vary depending on the specific substrate. For compounds with available C-H bonds, the reaction often proceeds via hydrogen-atom abstraction. nih.gov For highly chlorinated compounds lacking easily abstractable hydrogens, such as carbon tetrachloride, an oxidative halosylation mechanism has been proposed. nih.gov

Under anaerobic conditions, P450 enzymes can also mediate the reductive dehalogenation of chlorinated alkanes. nih.gov This process involves the transfer of electrons to the substrate, leading to the cleavage of a carbon-halogen bond.

The metabolism of chlorinated alkanes by cytochrome P450 can be a double-edged sword. While it is a critical step in detoxification, the enzymatic transformation can sometimes lead to the formation of more toxic reactive intermediates.

Besides haloalkane dehalogenases and cytochrome P450s, other enzymes can be involved in the degradation of chlorinated alkanes. Oxygenolytic dehalogenases, for example, utilize molecular oxygen to break the carbon-halogen bond. nih.gov Under anaerobic conditions, reductive dehalogenases can sequentially remove chlorine atoms through a process called hydrogenolysis. Anaerobic degradation pathways are particularly important for highly chlorinated compounds, which can serve as electron acceptors for microbial respiration. eurochlor.org The resulting less-chlorinated products can then be more readily degraded by aerobic mechanisms. eurochlor.org

The table below summarizes the enzymatic transformation of various chlorinated alkanes by different microbial enzymes, highlighting the diversity of pathways and the influence of substrate structure on degradability. Due to the absence of specific data for Propane, 1,1,2,3-tetrachloro-2-methyl- , this table provides a comparative overview of the enzymatic potential for degrading similar compounds.

Interactive Data Table: Enzymatic Transformations of Selected Chlorinated Alkanes

| Compound Name | Enzyme(s) | Organism(s) | Transformation Pathway | Key Findings |

| 1,2-Dichloroethane | Haloalkane dehalogenase | Xanthobacter autotrophicus | Hydrolytic dehalogenation | The "natural" substrate for this enzyme; halide ion release is rate-limiting. nih.gov |

| 1,2-Dibromoethane | Haloalkane dehalogenase | Xanthobacter autotrophicus | Hydrolytic dehalogenation | Lower Km but similar kcat to 1,2-dichloroethane, indicating faster bond cleavage but similar overall rate. nih.gov |

| Middle-chain polychlorinated alkanes | Oxygenolytic dehalogenase | Pseudomonas sp. strain 273 | Oxygenolytic dehalogenation | Terminal chlorination is most favorable for degradation; vicinal chlorination significantly inhibits it. nih.gov |

| Carbon Tetrachloride | Cytochrome P450 | (Model studies) | Oxidative halosylation (aerobic), Reductive dehalogenation (anaerobic) | P450 can activate CCl4 under both aerobic and anaerobic conditions through different mechanisms. nih.gov |

| Chloroform (B151607) | Cytochrome P450 | (Model studies) | Hydrogen-atom abstraction (aerobic) | Preferentially metabolized via C-H bond activation rather than direct attack on the C-Cl bond. nih.gov |

| Chloroform | Chloroform Reductase | Dehalobacter, Desulfitobacterium | Reductive dechlorination | Anaerobic process converting chloroform to dichloromethane. microbe.com |

Propane, 1,1,2,3 Tetrachloro 2 Methyl As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Novel Halogenated Compounds

The inherent structure of Propane (B168953), 1,1,2,3-tetrachloro-2-methyl-, featuring multiple chlorine atoms on a branched propane backbone, suggests its potential as a starting material for the synthesis of other novel halogenated compounds. The differential reactivity of the chlorine atoms, influenced by their position on the primary, secondary, or tertiary carbon atoms, could, in principle, be exploited for selective chemical transformations.

One of the primary pathways for modifying such polychlorinated alkanes is through dehydrochlorination reactions . This process involves the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. The specific regio- and stereochemical outcomes of such an elimination would be dictated by the reaction conditions, including the choice of base and solvent. For Propane, 1,1,2,3-tetrachloro-2-methyl-, several unsaturated chlorinated propenes could potentially be synthesized, each serving as a unique building block for further functionalization.

Table 1: Potential Dehydrochlorination Products of Propane, 1,1,2,3-tetrachloro-2-methyl-

| Starting Material | Potential Product(s) | Reaction Type |

|---|

Furthermore, dehalogenation reactions , which involve the removal of two halogen atoms, could also be envisioned. Depending on the reagents employed, such as zinc dust or sodium iodide, vicinal or geminal dichlorides can be converted into alkenes or alkynes, respectively. The application of such reactions to Propane, 1,1,2,3-tetrachloro-2-methyl- could lead to the formation of various chlorinated dienes or alkynes, thereby expanding the accessible chemical space of halogenated C4 building blocks.

Intermediate in the Construction of Complex Organic Architectures

The utility of small, functionalized molecules as building blocks is a cornerstone of complex organic synthesis. Chlorinated compounds, in particular, are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. The multiple chlorine atoms in Propane, 1,1,2,3-tetrachloro-2-methyl- serve as latent functional groups that can be manipulated to construct more elaborate molecular skeletons.

For instance, the carbon-chlorine bonds can undergo nucleophilic substitution reactions , allowing for the introduction of a variety of functional groups, such as hydroxyl, amino, cyano, and alkoxy groups. The reactivity of each C-Cl bond would likely differ based on steric hindrance and the electronic environment of the carbon atom to which it is attached. This differential reactivity could potentially be harnessed for the stepwise and selective functionalization of the molecule.

Moreover, organometallic coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the formation of carbon-carbon bonds, often utilize halogenated precursors. While typically employed with aryl or vinyl halides, advancements in catalysis have expanded the scope to include some alkyl halides. If suitable catalytic systems were developed, Propane, 1,1,2,3-tetrachloro-2-methyl- could serve as a multivalent coupling partner, enabling the attachment of various organic fragments and the construction of highly substituted and complex molecules.

Derivatization for Specialized Chemical Applications

The derivatization of Propane, 1,1,2,3-tetrachloro-2-methyl- could lead to compounds with specialized applications in medicinal chemistry, materials science, and agrochemistry. The introduction of specific pharmacophores or functional groups through the reactions described above could yield novel bioactive molecules. Chlorinated compounds are integral to a significant portion of pharmaceuticals, and the unique scaffold of this tetrachloropropane derivative could provide a novel starting point for drug discovery programs.

For example, the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules, often begins with functionalized aliphatic chains. By converting the chlorine atoms to other functionalities, such as amines or carbonyls, Propane, 1,1,2,3-tetrachloro-2-methyl- could be transformed into a precursor for various heterocyclic systems.

In the realm of materials science, polychlorinated compounds can be used as flame retardants or as monomers for the synthesis of specialty polymers. The specific chlorine content and arrangement in derivatives of Propane, 1,1,2,3-tetrachloro-2-methyl- could be tuned to achieve desired material properties.

While direct and extensive research on the synthetic applications of Propane, 1,1,2,3-tetrachloro-2-methyl- is not widely documented in publicly accessible literature, its chemical structure strongly suggests a rich potential for derivatization and use as a precursor in various fields of organic synthesis. Further investigation into the reactivity and selective functionalization of this compound is warranted to fully unlock its capabilities as a versatile building block in the creation of novel and complex chemical entities.

Future Directions and Research Gaps in the Study of Propane, 1,1,2,3 Tetrachloro 2 Methyl

Development of Sustainable Synthetic Methodologies

Current synthetic routes to chlorinated hydrocarbons often rely on traditional methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. The future of chemical synthesis is increasingly focused on green and sustainable practices. For "Propane, 1,1,2,3-tetrachloro-2-methyl-", research into sustainable synthetic methodologies is a critical and completely unexplored area.

Future research should focus on:

Catalytic Chlorination: Investigating selective, metal-free catalytic systems for the chlorination of appropriate precursors could offer a more environmentally benign alternative to conventional methods.

Flow Chemistry: The use of continuous-flow reactors could provide better control over reaction parameters, improve safety, and potentially increase yields and purity, as has been demonstrated for the synthesis of other complex organic molecules. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.

Renewable Feedstocks: Exploring the possibility of synthesizing "Propane, 1,1,2,3-tetrachloro-2-methyl-" from bio-based starting materials would be a significant step towards sustainability.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Research Focus |

| Traditional Batch Synthesis | Established Procedures | Optimization of existing methods for yield and purity. |

| Catalytic Synthesis | Higher selectivity, reduced waste, milder conditions. | Development of novel, non-toxic catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of synthetic routes to continuous-flow systems. |

| Bio-based Synthesis | Use of renewable resources, reduced carbon footprint. | Identification of suitable biological precursors and conversion pathways. |

Elucidation of Underexplored Reaction Pathways

The reactivity of "Propane, 1,1,2,3-tetrachloro-2-methyl-" is largely undocumented. A thorough investigation of its reaction pathways would not only expand fundamental chemical knowledge but could also unveil novel applications.

Key areas for future investigation include:

Dehydrochlorination Reactions: A systematic study of dehydrochlorination under various conditions could lead to the synthesis of novel unsaturated chlorinated compounds. The regioselectivity and stereoselectivity of these eliminations would be of particular interest.

Nucleophilic Substitution: Investigating the reactivity of the different chlorine atoms towards various nucleophiles would provide insight into the molecule's electronic and steric properties and could be a route to new functionalized derivatives.

Radical Reactions: Given the presence of multiple chlorine atoms, exploring the compound's behavior under radical conditions could lead to interesting and potentially useful transformations.

Reductive Dechlorination: Studying the complete or partial removal of chlorine atoms through various reductive methods would be valuable for both synthetic purposes and for understanding potential environmental degradation pathways.

Application of Novel Analytical and Computational Techniques for Deeper Insight

Modern analytical and computational tools offer unprecedented opportunities to understand the properties of molecules in great detail. Applying these techniques to "Propane, 1,1,2,3-tetrachloro-2-methyl-" would provide a wealth of information.

Analytical Techniques: Advanced analytical methods could be employed for more precise characterization. While basic data exists, a comprehensive analytical profile is lacking. nist.govchemeo.com

| Analytical Technique | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, confirmation of connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure in the solid state. |

| Chiral Chromatography | Separation and analysis of potential enantiomers or diastereomers. |

Computational Chemistry: Theoretical studies can provide insights into aspects of the molecule that are difficult or impossible to study experimentally. researchgate.netmdpi.com

Conformational Analysis: Computational modeling can predict the most stable conformations of the molecule and the energy barriers between them.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, calculate activation energies, and predict product distributions. mdpi.com This can be particularly useful in understanding the regioselectivity of reactions like dehydrochlorination.

Spectroscopic Prediction: Quantum mechanical calculations can predict spectroscopic data (NMR, IR, etc.), which can aid in the interpretation of experimental spectra. rsc.org

Investigation of Stereoselective Transformations

"Propane, 1,1,2,3-tetrachloro-2-methyl-" possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. To date, the stereochemistry of this compound has not been investigated.

Future research in this area should include:

Asymmetric Synthesis: The development of synthetic methods that produce a single enantiomer of the compound would be a significant advancement. acs.org This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor.

Stereoselective Reactions: Studying how the stereochemistry of the starting material influences the stereochemical outcome of its reactions is crucial for controlling the three-dimensional structure of the products.

Chiral Separation: The development of methods to separate the enantiomers, such as chiral chromatography, would be essential for studying the properties of the individual enantiomers.

Determination of Absolute Configuration: Once the enantiomers are separated, determining their absolute configuration using techniques like X-ray crystallography of a suitable derivative or by comparison of experimental and calculated chiroptical properties (e.g., optical rotation, circular dichroism) would be a key objective.

Q & A

Q. What experimental methodologies are recommended for determining the thermodynamic properties of 1,1,2,3-tetrachloro-2-methylpropane?

Q. What methodologies address contradictions in toxicological data for chlorinated propanes?

Discrepancies in toxicity studies (e.g., hepatotoxicity vs. neurotoxicity) require:

- Systematic reviews to collate data from multiple sources (e.g., NIH RePORTER, NTP screenings) and assess study designs for bias .

- Dose-response modeling to differentiate acute vs. chronic effects, using in vitro assays (e.g., cell viability tests) and in vivo models .

- Meta-analyses to resolve conflicts, such as comparing results from studies using different exposure routes (oral vs. inhalation) .

Q. How can computational modeling predict the environmental fate of 1,1,2,3-tetrachloro-2-methylpropane?

- Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow) .

- Simulate hydrolysis pathways using molecular dynamics to identify stable intermediates (e.g., dichloroalkenes) .

- Cross-validate predictions with experimental data from analogous compounds (e.g., 1,2,3-trichloropropane degradation studies) .

Q. What advanced analytical techniques are suitable for detecting trace concentrations in environmental samples?

- Solid-phase microextraction (SPME) coupled with GC-MS to isolate volatile chlorinated compounds from water/soil .

- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of chlorinated derivatives .

- Compare detection limits across methods (e.g., SPME vs. liquid-liquid extraction) to optimize sensitivity .

Methodological Challenges & Solutions

Q. How can researchers resolve conflicting data on reaction mechanisms for chlorine substitution?

- Conduct isotopic labeling experiments (e.g., using ³⁶Cl) to track substitution sites in intermediate products .

- Perform kinetic studies under varied conditions (temperature, solvent polarity) to identify rate-determining steps .

- Use synchrotron X-ray absorption spectroscopy to probe electronic changes during reactions .

Q. What strategies mitigate risks when handling highly chlorinated propanes in laboratory settings?

- Follow hazard mitigation protocols from LCLS-II guidelines:

- Use inert gas purging (N₂/Ar) to prevent combustion during reactions .

- Implement fume hoods with HEPA filters to capture volatile chlorinated byproducts .

Data Gaps & Future Research Directions

- Prioritize toxicity mechanism studies using omics approaches (e.g., metabolomics to identify biomarker profiles) .

- Develop green synthesis pathways to reduce hazardous waste, leveraging catalytic methods from fluorinated propane research .

- Expand environmental monitoring databases to include chlorinated propane derivatives, addressing gaps noted in odor and toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.